molecular formula C19H20N2O B128456 Vellosimine CAS No. 6874-98-2

Vellosimine

Cat. No. B128456
CAS RN: 6874-98-2
M. Wt: 292.4 g/mol
InChI Key: MHASSCPGKAMILD-VICVVEARSA-N
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Description

Vellosimine is an indole alkaloid belonging to the sarpagine family, which has been synthesized from natural sources and has garnered interest due to its complex molecular structure and potential biological activities. The synthesis of vellosimine has been achieved through various methods, with a focus on enantiospecific approaches to preserve its stereochemical integrity. The compound has been traditionally associated with the treatment of malaria, as evidenced by the use of the stem bark of Geissospermum vellosii, which contains vellosimine among other indole alkaloids .

Synthesis Analysis

The synthesis of (+)-vellosimine has been accomplished through a stereospecific total synthesis approach, starting from commercially available D-(+)-tryptophan methyl ester. Key steps in the synthesis include an asymmetric Pictet-Spengler reaction and a stereocontrolled intramolecular palladium-coupling reaction, leading to an overall yield of 27% . Other methods have also been developed, such as a short synthesis leveraging desymmetrization via intramolecular cyclization , and an asymmetric synthesis enabled by a sequential nucleophilic addition/cyclization process . Additionally, the first enantiospecific total synthesis of 16-epi-vellosimine, a related compound, has been reported, highlighting the importance of the Corey-Kim oxidation in the synthesis of important biogenetic intermediates .

Molecular Structure Analysis

Vellosimine's molecular structure is characterized by its indole fused azabicyclo[3.3.1]nonane core, which is a common feature among sarpagine alkaloids. The structural variations in this family of alkaloids often arise from oxidative transformations of the carboskeleton and the presence of different absolute configurations at the C-16 atom . The molecular structure of vellosimine has been elucidated through various synthetic approaches that aim to maintain the integrity of its complex stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of vellosimine are diverse and include the Pictet-Spengler reaction, palladium-coupling reactions, and reductive cyclizations. For instance, a SmI2-mediated reductive cyclization has been highlighted for constructing the strained quinuclidine moiety of vellosimine . These reactions are crucial for forming the intricate structure of vellosimine and its derivatives, and they often require careful control of reaction conditions to achieve the desired stereochemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of vellosimine are not detailed in the provided papers, the synthesis and structural analyses imply that vellosimine possesses the typical properties of indole alkaloids, such as being nitrogen-rich heterocycles. The indole core and the azabicyclo[3.3.1]nonane structure suggest that vellosimine is likely to exhibit basicity due to the presence of a tertiary amine and may have significant aromatic character due to the indole moiety. The physical properties such as solubility, melting point, and stability would be influenced by these structural features and the specific functional groups present in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • Vellosimine has been synthesized from D-(+)-tryptophan methyl ester using asymmetric Pictet-Spengler reaction and stereocontrolled intramolecular palladium-coupling reactions. This approach provides a basis for the production of sarpagine/ajmaline indole alkaloids, including vellosimine (Wang & Cook, 2000).

Biological and Pharmacological Activities

  • Antiplasmodial Activity : Vellosimine, isolated from Geissospermum vellosii, has shown in vitro antiplasmodial activity against Plasmodium falciparum, supporting its use as an antimalarial agent by native populations in South America (Mbeunkui et al., 2012).
  • Role in Biosynthesis Pathways : Vellosimine reductase, an enzyme isolated from Rauwolfia cell cultures, specifically converts vellosimine into 10-deoxysarpagine, indicating its role in the biosynthesis of sarpagine alkaloids (Pfitzner et al., 1984).
  • Antinociceptive Effects : Geissospermum vellosii, which contains vellosimine, has demonstrated antinociceptive effects in behavioral models of nociception, indicating potential pain-relieving properties (Werner et al., 2009).
  • Anticholinesterase Activity : Extracts from Geissospermum vellosii, rich in vellosimine, have shown inhibitory activity against cholinesterase, suggesting potential applications in cognitive disorders such as Alzheimer's Disease (Lima et al., 2009).

Safety And Hazards

Vellosimine is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

properties

IUPAC Name

(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASSCPGKAMILD-VICVVEARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318281
Record name Vellosimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vellosimine

CAS RN

6874-98-2
Record name Vellosimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6874-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vellosimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vellosimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELLOSIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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